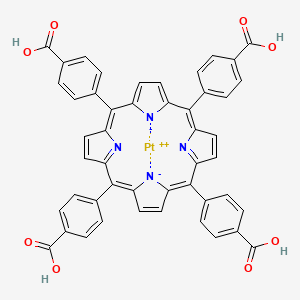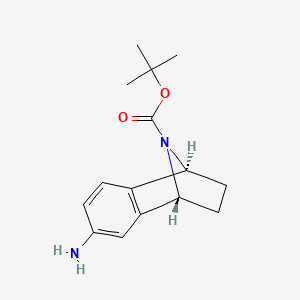
Pt(ii) meso-tetra (4-carboxyphenyl) porphine
描述
Pt(ii) meso-tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin compound that features a platinum ion coordinated to a porphyrin ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is particularly noted for its use as a phosphorescent oxygen sensor and in photodynamic therapy .
作用机制
Target of Action
Pt(II) meso-Tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin specialty chemical . It is primarily used as a phosphorescent oxygen sensor . This means that its primary target is molecular oxygen present in the environment.
Mode of Action
The compound interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. This property allows the compound to detect the presence and concentration of oxygen .
Result of Action
The primary result of the action of this compound is the detection of oxygen. By emitting phosphorescence in the presence of oxygen, it provides a means to measure oxygen concentration . This can be particularly useful in various scientific and medical applications, such as monitoring oxygen levels in biological systems or in chemical reactions.
生化分析
Biochemical Properties
Pt(II) meso-tetra (4-carboxyphenyl) porphine has been shown to play a significant role in DNA methylation sensing . It interacts with the target nucleotide sequence, rather than the sensing indicator, which is a unique approach compared to traditional biochemical sensors . The compound’s conformational and electronic properties contribute to its enhanced DNA methylation sensitivity .
Cellular Effects
In cancer cells, this compound enters through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This interaction influences cell function and contributes to the compound’s accumulation in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as CD320 . It is transported into cancer cells via CD320, affecting the cellular uptake of other porphyrins . This interaction at the molecular level influences the compound’s effects on cells .
Metabolic Pathways
Its interaction with CD320 suggests potential involvement in cobalamin-related metabolic processes .
Transport and Distribution
This compound is transported into cells through clathrin-mediated endocytosis and distributed within cells via its interaction with CD320 . This interaction affects the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with CD320
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pt(ii) meso-tetra (4-carboxyphenyl) porphine typically involves the coordination of platinum ions to a pre-formed porphyrin ring. One common method includes the reaction of meso-tetra (4-carboxyphenyl) porphine with a platinum salt, such as platinum(II) chloride, in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
Pt(ii) meso-tetra (4-carboxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states, which may alter its photophysical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can introduce new functional groups to the porphyrin ring .
科学研究应用
Pt(ii) meso-tetra (4-carboxyphenyl) porphine has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
meso-Tetra (4-carboxyphenyl) porphine: Lacks the platinum ion but shares similar structural features and applications.
Pt(ii) meso-tetra (pentafluorophenyl) porphine: Features pentafluorophenyl groups instead of carboxyphenyl groups, offering different photophysical properties.
Uniqueness
Pt(ii) meso-tetra (4-carboxyphenyl) porphine is unique due to its combination of a platinum ion with a porphyrin ring, which enhances its photophysical properties and makes it highly effective as an oxygen sensor and in photodynamic therapy .
属性
IUPAC Name |
platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXFLRJMHNYICF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28N4O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)


![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)

![5-Methoxy-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)
![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)
![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)

